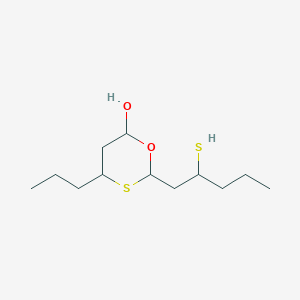![molecular formula C14H13ClN2O B14577664 N-[4-(4-Chloroanilino)phenyl]acetamide CAS No. 61236-16-6](/img/structure/B14577664.png)
N-[4-(4-Chloroanilino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Chloroanilino)phenyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloroaniline group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chloroanilino)phenyl]acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(4-Chloroanilino)phenyl]acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines.
Substitution: The chloro group in the compound can be substituted by nucleophiles like hydroxide ions or amines, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydroxide, primary amines
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-Chloroanilino)phenyl]acetamide involves its interaction with cellular targets, leading to various biological effects. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with specific molecular pathways .
Comparison with Similar Compounds
N-[4-(4-Chloroanilino)phenyl]acetamide can be compared with other similar compounds such as:
N-(4-Chlorophenyl)acetamide: This compound lacks the additional phenyl ring, making it less complex and potentially less effective in certain applications.
N-(4-Bromophenyl)acetamide: The presence of a bromine atom instead of chlorine can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61236-16-6 |
|---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-[4-(4-chloroanilino)phenyl]acetamide |
InChI |
InChI=1S/C14H13ClN2O/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18) |
InChI Key |
PSFOQXKCINLTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one](/img/structure/B14577596.png)

-lambda~5~-phosphanol](/img/structure/B14577622.png)
![Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate](/img/structure/B14577640.png)






![3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol](/img/structure/B14577682.png)
